molecular formula C4H4ClN3O2 B136024 5-Chloro-3-methyl-4-nitro-1H-pyrazole CAS No. 6814-58-0

5-Chloro-3-methyl-4-nitro-1H-pyrazole

Cat. No. B136024
CAS RN: 6814-58-0
M. Wt: 161.55 g/mol
InChI Key: ZCHRCALASPNJEQ-UHFFFAOYSA-N
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Description

The compound 5-Chloro-3-methyl-4-nitro-1H-pyrazole is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at non-adjacent positions. Pyrazoles are known for their diverse range of biological activities and applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of hydrazones or the reaction of 1,3-diketones with hydrazines. In the case of 5-Chloro-3-methyl-4-nitro-1H-pyrazole, the synthesis could potentially involve the nitration of a chloro-methyl pyrazole precursor. However, the provided papers do not directly describe the synthesis of this specific compound. For example, the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is reported, which involves a series of syntheses to produce new pyrazole derivatives . This suggests that similar synthetic strategies could be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often determined using X-ray diffraction methods. For instance, the structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was elucidated, revealing that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . This information can provide insights into the potential molecular geometry of 5-Chloro-3-methyl-4-nitro-1H-pyrazole, although the presence of a nitro group would likely introduce additional considerations due to its electron-withdrawing effects.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitutions, as demonstrated by the reactivity of 3,4,5-trinitropyrazole and its N-methyl derivative . These compounds react with nucleophiles such as ammonia, amines, and thiols, suggesting that 5-Chloro-3-methyl-4-nitro-1H-pyrazole could also participate in similar reactions, particularly at the nitro-substituted position.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and substituents. For example, the presence of halogen atoms, nitro groups, and methyl groups can affect the compound's melting point, solubility, and reactivity. The papers provided do not directly report on the physical and chemical properties of 5-Chloro-3-methyl-4-nitro-1H-pyrazole, but studies on related compounds, such as those with chloro, methyl, and nitro substituents, can offer valuable comparative data .

Scientific Research Applications

Plant Growth Regulation and Stress Response

5-Chloro-3-methyl-4-nitro-1H-pyrazole (CMNP) has been studied for its effects on plant growth, particularly in the context of citrus fruit abscission. Alférez et al. (2007) investigated the compound's impact on Arabidopsis, revealing that CMNP promotes starch degradation and symptoms of senescence, such as chloroplast membrane disruption and decreased chlorophyll content. The study found that CMNP influences genes related to stress, anoxia, senescence, and detoxification, suggesting a complex interaction with plant physiological processes (Alférez, Zhong, & Burns, 2007).

Synthesis and Reactivity

CMNP serves as a starting point for synthesizing various chemically functionalized pyrazoles. Savosik et al. (2006) demonstrated that CMNP reacts with different esters to yield substituted 4-nitropyrazoles, which are of interest for preparing other pyrazole derivatives and bicyclic ensembles (Savosik, Bozhenkov, Mirskova, & Levkovskaya, 2006).

Pharmaceutical Research

While the focus here is not on pharmaceutical applications, it's worth noting that CMNP and its derivatives have been explored in this area. For instance, research into synthesizing new pyrazole derivatives for potential therapeutic uses has involved compounds structurally related to CMNP. Xiao et al. (2015) synthesized novel pyrazole amide derivatives, including those related to CMNP, for evaluating their anti-Tobacco Mosaic Virus (TMV) activities (Xiao et al., 2015).

Agricultural Applications

In agriculture, CMNP is explored for its impact on fruit loosening and abscission. Li et al. (2008) investigated the phytotoxic effects of CMNP on citrus leaves and fruit, finding that while it induces abscission of mature fruit, it can cause temporary phytotoxicity at higher concentrations (Li, Burns, & Syvertsen, 2008).

Crystallography and Molecular Structure Analysis

CMNP and its derivatives are also subjects of study in crystallography. Portilla et al. (2007) analyzed the crystal structures of CMNP-related compounds, providing insights into molecular interactions and structural characteristics (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Safety And Hazards

CMNP is associated with several hazard statements including H302, H315, H319, H335, and H351 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and may cause cancer .

Future Directions

Despite the favorable efficacy of CMNP as a herbicide and an abscission agent, the mode of action remains unknown . Therefore, future research could focus on elucidating the exact mechanism of action of CMNP. Additionally, given its potential toxicity, studies could also investigate ways to mitigate the hazards associated with its use .

Relevant Papers

Several papers have been published on CMNP and related compounds. For instance, a paper titled “Citrus abscission and Arabidopsis plant decline in response to 5-chloro-3-methyl-4-nitro-1H-pyrazole are mediated by lipid signaling” discusses the effects of CMNP on citrus fruit and Arabidopsis plants . Another paper titled “Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review” provides a comprehensive review of the synthesis methods and pharmacological properties of pyrazole derivatives .

properties

IUPAC Name

3-chloro-5-methyl-4-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-2-3(8(9)10)4(5)7-6-2/h1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHRCALASPNJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058454
Record name 5-Chloro-3-methyl-4-nitro-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-methyl-4-nitro-1H-pyrazole

CAS RN

6814-58-0
Record name 5-Chloro-3-methyl-4-nitro-1H-pyrazole
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Record name Pyrazachlor
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Record name 5-Chloro-3-methyl-4-nitro-1H-pyrazole
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Record name 5-chloro-3-methyl-4-nitro-1H-pyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
364
Citations
F Alferez, S Singh, AL Umbach… - Plant, Cell & …, 2005 - Wiley Online Library
… Interestingly, the mature fruit-specific abscission compound 5-chloro-3-methyl-4-nitro-1H-pyrazole (CMNP) was found to induce expression of genes with high similarity to allene oxide …
Number of citations: 48 onlinelibrary.wiley.com
RC Ebel, JK Burns, KT Morgan - HortScience, 2009 - journals.ashs.org
… The abscission compound CMNP (5-chloro-3-methyl-4-nitro-1H-pyrazole) was applied to fully mature sweet orange trees at different spray volumes using a vertical, multiple-fan air-…
Number of citations: 9 journals.ashs.org
F Alferez, L Pozo, JK Burns - Physiologia Plantarum, 2006 - Wiley Online Library
… This research compares effects of the compound 5-chloro-3-methyl-4-nitro-1H-pyrazole (CMNP), a plant growth regulator that selectively promotes abscission in mature citrus fruit (…
Number of citations: 38 onlinelibrary.wiley.com
N Kumar, RC Ebel - HortScience, 2016 - journals.ashs.org
5-Chloro-3-methyl-4-nitro-1H-pyrazole (CMNP) is an abscission agent, standardized for the mechanical harvesting of late season ‘Valencia’ sweet oranges in Florida. This work was …
Number of citations: 5 journals.ashs.org
SV Kossuth, RH Biggs, VM Winkler - Journal of the American …, 1978 - journals.ashs.org
Uptake and distribution of 14 C-labelled 5-Chloro-3-methyl-4-nitro-1H-pyrazole (Release 3 ) was followed in fruit peel of ‘Valencia’ and ‘Hamlin’ orange ( Citrus sinensis (L.) Osbeck). …
Number of citations: 10 journals.ashs.org
S Sharma, M Ritenour, RC Ebel - The Journal of Horticultural …, 2017 - Taylor & Francis
Full article: The role of ethylene in abscission of sweet orange promoted by exogenous application of the abscission agent 5-chloro-3-methyl-4-nitro-1H-pyrazole (CMNP) Skip to Main …
Number of citations: 2 www.tandfonline.com
KT Li, J Burns, L Pozo, J Syvertsen - HortScience, 2006 - journals.ashs.org
To determine the effects of abscission compounds 5-chloro-3-methyl-4-nitro-1 H -pyrazole (CMNP) and ethephon on citrus leaf function and water relations, we applied CMNP at 0, 200, …
Number of citations: 2 journals.ashs.org
TM Spann, LV Pozo, I Kostenyuk, JK Burns - HortScience, 2011 - journals.ashs.org
… In Florida, the combined use of mechanical harvesters and the abscission agent 5-chloro-3-methyl-4-nitro-1H-pyrazole (CMNP) for late-season harvesting (May to June) of fruit of ‘…
Number of citations: 6 journals.ashs.org
N Kumar, RC Ebel - The Journal of Horticultural Science and …, 2015 - Taylor & Francis
… Physiological changes associated with senescence and abscission in mature citrus fruit induced by 5-chloro-3-methyl-4-nitro-1H-pyrazole and ethephon application. Physiologia …
Number of citations: 4 www.tandfonline.com
K Naveen, RC Ebel - HortScience, 2016 - cabdirect.org
5-Chloro-3-methyl-4-nitro-1H-pyrazole (CMNP) is an abscission agent, standardized for the mechanical harvesting of late season'Valencia'sweet oranges in Florida. This work was …
Number of citations: 0 www.cabdirect.org

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